molecular formula C17H19N5O2 B570189 2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine CAS No. 1681024-13-4

2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine

Cat. No.: B570189
CAS No.: 1681024-13-4
M. Wt: 325.372
InChI Key: FANMTCYNTAJHMN-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a benzyloxy group and a tetrahydro-2H-pyran-2-yl group attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the benzyloxy and tetrahydro-2H-pyran-2-yl groups through a series of substitution and protection-deprotection reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can produce a wide range of functionalized purine compounds .

Scientific Research Applications

2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)tetrahydro-2H-pyran
  • 9-(Tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine
  • 2-(Phenylmethoxy)tetrahydro-2H-pyran

Uniqueness

2-(Benzyloxy)-9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both benzyloxy and tetrahydro-2H-pyran-2-yl groups attached to the purine ring distinguishes it from other similar compounds and contributes to its diverse applications and potential as a research tool .

Properties

IUPAC Name

9-(oxan-2-yl)-2-phenylmethoxypurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c18-15-14-16(22(11-19-14)13-8-4-5-9-23-13)21-17(20-15)24-10-12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2,(H2,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANMTCYNTAJHMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C=NC3=C(N=C(N=C32)OCC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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